An In-depth Technical Guide to Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Multifunctional Building Block for Advanced Synthesis
An In-depth Technical Guide to Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Multifunctional Building Block for Advanced Synthesis
This guide provides an in-depth technical overview of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, established synthetic routes, characteristic reactivity, and its applications as a versatile intermediate in the development of complex molecular architectures and pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.
Core Compound Characteristics
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized pyrazole derivative. The strategic placement of an aldehyde at the C3 position and a methyl ester at the C5 position on the N-methylated pyrazole ring makes it a potent and versatile synthetic intermediate.[1] The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved therapeutics due to its wide range of biological activities.[2][3][4] The dual functionality of this specific molecule allows for sequential or orthogonal chemical modifications, providing a gateway to diverse and complex molecular libraries.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | [1] |
| CAS Number | 1031351-95-7 | [1][5][6] |
| Molecular Formula | C₇H₈N₂O₃ | [1][7] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | White to off-white solid | [8] |
| SMILES | CN1C(=CC(=N1)C=O)C(=O)OC | [7] |
| InChIKey | VPSIMTTZTQHQNU-UHFFFAOYSA-N | [7] |
Synthesis and Manufacturing Insights
The primary and most efficient method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[13]
The causality behind this choice of reaction lies in the mechanism. The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, particularly at the C4 position.[12] The Vilsmeier-Haack reaction provides a mild yet effective means to install the formyl group at this position on an unsubstituted N-alkyl pyrazole. For the target molecule, the synthesis would logically proceed from a C5-carboxylated precursor.
Logical Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a readily available precursor like Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Protocol: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-pyrazole-5-carboxylate
This protocol is a representative example based on established procedures for pyrazole formylation and should be optimized for specific laboratory conditions.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition must be slow to control the exothermic reaction. Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent (chloroiminium salt). Expertise Insight: Pre-forming the reagent at low temperature is critical to prevent degradation and side reactions.
-
Substrate Addition: Dissolve the precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate, in a minimal amount of DMF or a suitable solvent and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0-5°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours (typically 2-6 hours).[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Trustworthiness Check: Monitoring for the disappearance of the starting material by TLC provides a self-validating checkpoint for reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
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Isolation and Purification: The product will often precipitate as a solid and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate stems from the distinct reactivity of its two functional groups.
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The Aldehyde Group (C3): This is the most reactive site for many transformations. It readily undergoes condensation reactions with various nucleophiles, including amines, hydrazines, and active methylene compounds. This reactivity is fundamental to its role in building more complex heterocyclic systems, such as pyrazolopyridines or pyrazolopyrimidines, which are of high interest in drug discovery.[11]
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The Ester Group (C5): The methyl ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to yield the corresponding carboxylic acid.[14] This acid provides a handle for further modifications, such as amide bond formation via coupling reactions (e.g., with EDC/HOBt), which is a cornerstone of medicinal chemistry for linking molecular fragments.
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The Pyrazole Ring: The aromatic core is generally stable but can participate in certain electrophilic or nucleophilic substitution reactions under specific conditions, though the existing substituents largely direct the reactivity of the functional groups.
Spectroscopic Profile
The structural features of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate give rise to a distinct spectroscopic signature. The following table summarizes the expected data based on its structure and data from analogous compounds.[15][16][17][18]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~9.8-10.2 ppm (highly deshielded).- Pyrazole Ring Proton (C4-H): Singlet, ~7.0-7.5 ppm.- N-Methyl Protons (N-CH₃): Singlet, ~3.9-4.2 ppm.- Ester Methyl Protons (O-CH₃): Singlet, ~3.8-4.0 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl (CHO): ~185-195 ppm.- Ester Carbonyl (COOCH₃): ~160-165 ppm.- Pyrazole Ring Carbons: C3 & C5 (~140-155 ppm), C4 (~110-120 ppm).- N-Methyl Carbon (N-CH₃): ~35-40 ppm.- Ester Methyl Carbon (O-CH₃): ~50-55 ppm. |
| IR (Infrared) | - C=O Stretch (Aldehyde): Strong, sharp peak at ~1690-1710 cm⁻¹.- C=O Stretch (Ester): Strong, sharp peak at ~1715-1730 cm⁻¹.- C-H Stretch (Aromatic/Aldehydic): ~2820-2850 cm⁻¹ (aldehydic C-H) and ~3000-3100 cm⁻¹ (ring C-H).- C-N Stretch: ~1400-1550 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion (M⁺): m/z = 168.05 (for C₇H₈N₂O₃).- Predicted [M+H]⁺: m/z = 169.06078.[7]- Common Fragments: Loss of OCH₃ (m/z = 137), loss of COOCH₃ (m/z = 109). |
Applications in Drug Discovery and Materials Science
The primary application of this compound is as a high-purity, multifunctional building block for research and development.[1] Its structure is a key intermediate in the synthesis of novel compounds for:
-
Pharmaceutical Research: Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting properties.[2][19][20][21] This molecule serves as an ideal starting point for generating libraries of novel pyrazole-based compounds to screen for therapeutic potential.
-
Agrochemicals: The pyrazole scaffold is also prominent in modern agrochemicals, including fungicides and herbicides.[4][19] The functional handles on this molecule allow for the systematic modification needed to optimize activity against specific agricultural pests or weeds.
-
Functional Materials: The conjugated π-system and polar functional groups make pyrazole derivatives candidates for use in materials science, such as in the development of novel dyes or ligands for metal complexes.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential.
-
GHS Hazard Statements: The compound is classified with the signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Handling: Researchers should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C, protected from moisture and light to ensure long-term stability and purity.[1]
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